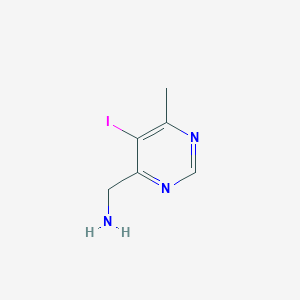
(5-Iodo-6-methylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H8IN3 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-6-methylpyrimidin-4-yl)methanamine typically involves the iodination of 6-methylpyrimidine followed by the introduction of the methanamine group. One common method includes the following steps:
Iodination: 6-methylpyrimidine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position.
Amination: The iodinated intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk iodination: Using large reactors to iodinate 6-methylpyrimidine.
Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5-Iodo-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido, cyano, or thiol derivatives.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include deiodinated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(5-Iodo-6-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Iodo-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The iodine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
5-Iodo-6-methylpyrimidine-2,4-diamine: Contains an additional amino group at the 2nd position.
6-Methoxypyridin-2-yl)methanamine: Similar methanamine group but with a methoxy group at the 6th position instead of iodine.
Uniqueness
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is unique due to the combination of the iodine atom and methanamine group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H8IN3 |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
(5-iodo-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8IN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,2,8H2,1H3 |
Clave InChI |
XAUQWCNBDLIIJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)CN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


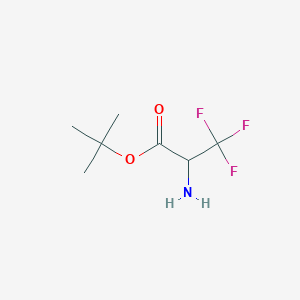
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
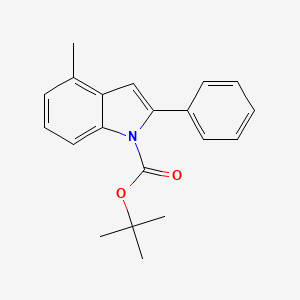
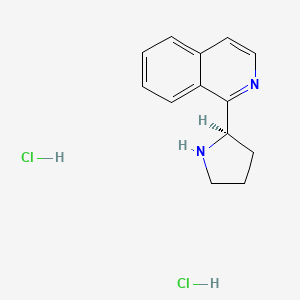
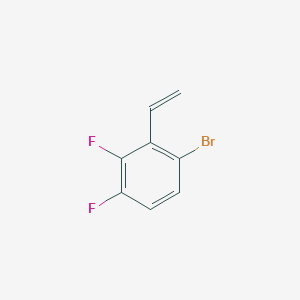
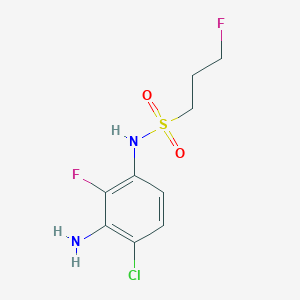
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
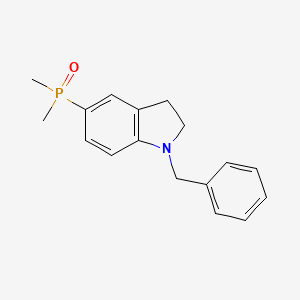
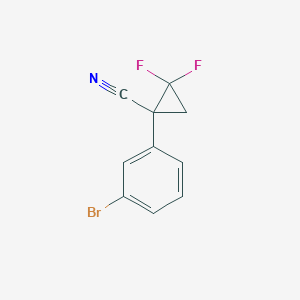
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
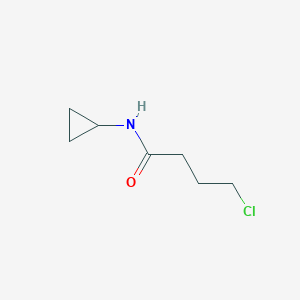
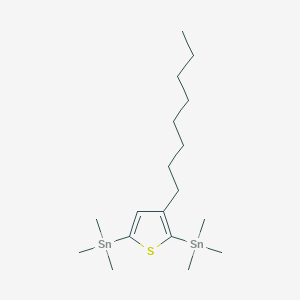
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
